6-Ethyl-5H-dibenz(c,e)azepine

CAS No.: 98659-21-3

Cat. No.: VC1686546

Molecular Formula: C16H16N+

Molecular Weight: 222.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98659-21-3 |

|---|---|

| Molecular Formula | C16H16N+ |

| Molecular Weight | 222.3 g/mol |

| IUPAC Name | 6-ethyl-7H-benzo[d][2]benzazepin-6-ium |

| Standard InChI | InChI=1S/C16H16N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-11H,2,12H2,1H3/q+1 |

| Standard InChI Key | DDMWOUNBKFWGRJ-UHFFFAOYSA-N |

| SMILES | CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1 |

| Canonical SMILES | CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1 |

Introduction

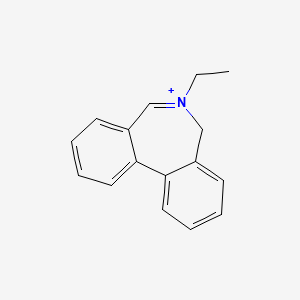

Chemical Properties and Structure

6-Ethyl-5H-dibenz(c,e)azepine possesses a complex molecular structure that directly influences its chemical behavior and biological interactions. The core structure consists of a seven-membered azepine ring fused with two benzene rings, creating a tricyclic system with the nitrogen atom positioned at the junction . The ethyl group at the 6-position introduces asymmetry and affects the electron distribution throughout the molecule, contributing to its distinct chemical properties. The compound has a molecular formula of C16H17N, corresponding to a molecular weight of approximately 223.31 g/mol, which places it in a favorable range for potential drug development considering Lipinski's rule of five . The heterocyclic nature of the compound, particularly the nitrogen-containing azepine ring, confers basic properties that influence its solubility, acid-base behavior, and interactions with biological targets.

Structural Characteristics

The structural features of 6-Ethyl-5H-dibenz(c,e)azepine are central to understanding its reactivity patterns and potential binding interactions with biological targets. The tricyclic dibenzazepine core provides a rigid scaffold that positions functional groups in specific spatial orientations, which is critical for receptor recognition. The molecule's SMILES notation (CC[N+]1=CC2=CC=CC=C2C3=CC=CC=C3C1) and InChI representation (InChI=1S/C16H16N/c1-2-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-17/h3-11H,2,12H2,1H3/q+1) provide standardized encoding of its structural features for computational analysis and database searching . The predicted polar surface area (PSA) of 3.24000 indicates a relatively small proportion of the molecule's surface is composed of polar atoms, which can influence its ability to cross cell membranes and the blood-brain barrier . This structural characteristic, combined with its molecular weight and lipophilicity, contributes to the compound's pharmacokinetic profile and tissue distribution patterns.

Biological Activities and Pharmacological Properties

The biological profile of 6-Ethyl-5H-dibenz(c,e)azepine and closely related compounds reveals significant pharmacological potential across multiple therapeutic areas. Research has demonstrated that dibenzazepine derivatives exhibit various biological activities, with notable effects on inflammatory processes and pain signaling pathways . The compound belongs to a chemical class that includes established sympatholytic agents, suggesting potential cardiovascular applications through modulation of sympathetic nervous system activity . Studies on structurally similar compounds have shown inhibitory effects on multiple enzyme systems involved in inflammation, including acid lysosomal hydrolytic enzymes, trypsin, elastase, collagenase, and prostaglandin synthetase . These broad-spectrum effects on biological systems highlight the compound's potential versatility as a pharmacological agent, though specific activities of 6-Ethyl-5H-dibenz(c,e)azepine itself require further investigation to fully characterize its unique biological profile.

Anti-inflammatory and Analgesic Properties

Compounds structurally related to 6-Ethyl-5H-dibenz(c,e)azepine have demonstrated significant anti-inflammatory and local analgesic effects in experimental models. Research on dibenzazepine derivatives has shown potent inhibition of induced edema and the writhing reflex in mice, with some compounds demonstrating greater than 50% inhibition at doses of 25 mg/kg administered intraperitoneally . The 6-methyl analog of the dihydrodibenzazepine, which differs from the target compound only in the alkyl substituent, exhibited notable potency in both anti-inflammatory and analgesic screening models . Mechanistic studies suggest these effects may be mediated through inhibition of various enzyme systems implicated in inflammatory cascades, including acid lysosomal hydrolytic enzymes at concentrations as low as 10^-5 M . Additionally, some dibenzazepine derivatives demonstrated good anti-pleurisy activity in rats when administered at 25 mg/kg twice daily, further supporting their anti-inflammatory potential . These findings collectively suggest that 6-Ethyl-5H-dibenz(c,e)azepine may possess similar therapeutic properties, though direct experimental confirmation is needed.

Cardiovascular Effects

The potential cardiovascular applications of 6-Ethyl-5H-dibenz(c,e)azepine stem from its structural relationship to known hypotensive agents within the dibenzazepine family. N-alkyldibenz[c,e]-azepines include established hypotensive drugs, with 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine (azapetine) serving as a representative example of this pharmacological class . The sympatholytic effects observed in some dibenzazepine derivatives suggest these compounds may influence cardiovascular function by modulating sympathetic nervous system activity, potentially affecting blood pressure regulation and vascular tone. The structural similarity between 6-Ethyl-5H-dibenz(c,e)azepine and azapetine, differing primarily in the nature of the alkyl substituent at the 6-position, suggests potential similar pharmacodynamic properties. These cardiovascular effects could be mediated through interactions with adrenergic receptors or other components of the sympathetic nervous system, though the precise mechanisms and receptor affinities specific to 6-Ethyl-5H-dibenz(c,e)azepine require further investigation.

Applications in Medicinal Chemistry

6-Ethyl-5H-dibenz(c,e)azepine holds significant value in medicinal chemistry as both a pharmacologically active compound and as a structural scaffold for developing novel therapeutic agents. The dibenzazepine core provides a versatile platform for medicinal chemists to explore structure-activity relationships through systematic modifications . Research has explored the development of various derivatives, including N-substituted acid amides and N-alkyl or N-aryl thioureas based on the dibenzazepine scaffold, demonstrating the adaptability of this structure for generating diverse compound libraries . The applications of dibenzazepines span multiple therapeutic areas, including cardiovascular medicine, pain management, and psychiatric conditions, reflecting the broad pharmacological potential of this structural class . The continued investigation of 6-Ethyl-5H-dibenz(c,e)azepine and its derivatives contributes valuable insights to drug discovery efforts targeting these therapeutic domains.

Structure-Activity Relationships

| Toxicity Parameter | Value | Species | Route of Administration | Reference |

|---|---|---|---|---|

| LD50 | 121 mg/kg | Mouse | Intraperitoneal | |

| LD50 | 24 mg/kg | Mouse | Intravenous |

Related Compounds and Derivatives

The chemical family of dibenzazepines encompasses numerous compounds structurally related to 6-Ethyl-5H-dibenz(c,e)azepine, each with distinct biological and chemical properties. Notable related compounds include 6-allyl-6,7-dihydro-5H-dibenz[c,e]azepine (azapetine), which has established applications as a hypotensive agent . Other significant structural analogs include 6-methyl-6,7-dihydro-5H-dibenz[c,e]azepine, which has demonstrated potent anti-inflammatory and analgesic activities in experimental models . The broader dibenzazepine family also includes compounds with variations in the nature and position of substituents on the central tricyclic system, as well as derivatives where the azepine ring is modified through oxidation or reduction . Researchers have systematically explored structural modifications to the dibenzazepine scaffold, including the preparation of N-substituted acid amides and N-alkyl or N-aryl thioureas, expanding the chemical diversity of this compound class .

Structural Analogs and Derivatives

The structural diversity within the dibenzazepine family provides a rich landscape for exploring the relationship between molecular structure and biological activity. Compounds sharing the basic dibenzazepine scaffold but differing in substitution patterns include 5H-Dibenz[b,f]azepine, 10,11-Dihydro-5H-dibenz[b,f]azepine, and 11-Ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine, each exhibiting distinct pharmacological properties. The development of acid amide derivatives, including acetamide, benzamide, phenyl acetamide, salicylamide, and p-hydroxybenzamide derivatives of the dibenzazepine scaffold, has expanded the chemical space of this compound class . Similarly, the synthesis of thiourea derivatives with various alkyl and aryl substituents (ethyl, isopropyl, butyl, cyclohexyl, benzyl, phenyl, and o-tolyl) has generated additional structural diversity . These systematic structural modifications provide valuable insights into the molecular features essential for specific biological activities and guide the rational design of more potent and selective therapeutic agents based on the dibenzazepine framework.

Comparative Pharmacological Profiles

The comparative analysis of pharmacological profiles across the dibenzazepine family reveals important insights into structure-activity relationships and potential therapeutic applications. Studies have shown that relatively minor structural modifications, such as changing the alkyl substituent at the 6-position from methyl to ethyl or allyl, can significantly influence biological activity and target selectivity . The 6-methyl analog has demonstrated potent anti-inflammatory and analgesic activities in experimental models, while the 6-allyl derivative (azapetine) is primarily known for its hypotensive effects . These observations suggest that the nature of the substituent at this position plays a critical role in determining the primary pharmacological activity of these compounds. Additionally, the comparison between dihydro and non-dihydro forms of the dibenzazepine scaffold indicates that the degree of saturation in the azepine ring influences biological properties, potentially affecting binding affinity for specific molecular targets. These comparative analyses provide valuable guidance for the rational design of dibenzazepine derivatives with optimized pharmacological profiles for specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume